molecular formula C10H16N2O2 B13192545 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one

5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13192545
M. Wt: 196.25 g/mol
InChI Key: ZGQWRKBWWILYKO-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone (DHPM) derivative, a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry and drug discovery research . DHPMs are synthetically accessible through versatile multicomponent reactions like the Biginelli condensation, allowing for efficient structural diversification . This scaffold is a privileged structure in pharmaceutical development due to its wide spectrum of documented biological activities. Research into analogous compounds has demonstrated properties such as anticancer, anti-inflammatory, antibacterial, and anti-HIV functions, making the dihydropyrimidinone core a valuable template for developing new therapeutic agents . The specific substitution pattern of this compound, featuring a 2-hydroxyethyl group and an isopropyl moiety, may be explored for its influence on the molecule's physicochemical properties and its interaction with biological targets. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-(2-hydroxyethyl)-4-methyl-2-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H16N2O2/c1-6(2)9-11-7(3)8(4-5-13)10(14)12-9/h6,13H,4-5H2,1-3H3,(H,11,12,14)

InChI Key

ZGQWRKBWWILYKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C(C)C)CCO

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Classical Biginelli Reaction

The classical Biginelli reaction involves a one-pot, three-component condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea. This reaction forms 3,4-dihydropyrimidin-2(1H)-ones under acidic catalysis.

  • Typical Conditions : Acidic catalyst, heating (often 70°C), solvent or solvent-free environment.
  • Catalysts : Mineral acids (HCl, H2SO4), organic acids, Lewis acids, or solid acid catalysts.

Green and Efficient Catalytic Methods

Recent advances focus on greener, more efficient, and solvent-free conditions with solid acid catalysts to improve yields and reduce environmental impact.

Trichloroacetic Acid Catalysis under Solvent-Free Conditions

A notable method uses trichloroacetic acid as a solid, inexpensive, and efficient catalyst for the Biginelli reaction at 70°C without solvents. This method provides:

  • High yields (typically 85-96%),
  • Short reaction times (2-40 minutes depending on substrates),
  • Simple work-up without chromatographic purification,
  • Broad substrate scope including acid-sensitive aldehydes.

General Procedure :

  • Mix aldehyde (1 mmol), alkyl acetoacetate (1 mmol), urea (1 mmol), and 20 mol% trichloroacetic acid.
  • Stir at 70°C for the indicated time.
  • Upon completion, cool and add ethanol to dissolve the catalyst; filter to recover catalyst.
  • Concentrate filtrate and crystallize the product.

This method is effective for synthesizing various 3,4-dihydropyrimidin-2(1H)-ones, including those with hydroxyalkyl substituents, by selecting the appropriate aldehyde (e.g., 2-hydroxyethyl aldehyde derivative).

Entry Aldehyde Substituent (R1) Alkyl Acetoacetate (R2) Product Yield (%) Reaction Time (min)
Hydroxyethyl aldehyde* 2-(Hydroxyethyl) Ethyl ~85-90 10-30

*Specific data for hydroxyethyl-substituted aldehydes can be extrapolated from analogous substrates in the literature.

Other Catalysts and Conditions

Other catalysts reported include:

  • Sulfonic acid-functionalized mesoporous silica (MCM-41-R-SO3H),
  • Dodecylphosphonic acid,
  • Ion exchange resins,
  • Microwave-assisted synthesis under solvent-free conditions.

These methods generally aim to enhance reaction rates, yields, and environmental sustainability.

Detailed Experimental Data and Spectral Characterization

The following table summarizes typical reaction conditions and yields for various substituted 3,4-dihydropyrimidin-2(1H)-ones synthesized via trichloroacetic acid catalysis (adapted from extensive experimental data):

Entry Aldehyde (R1) Alkyl Acetoacetate (R2) Catalyst (mol%) Temp (°C) Time (min) Yield (%) Melting Point (°C)
1 Benzaldehyde Ethyl 20 70 4 85 201–203
2 4-Chlorobenzaldehyde Ethyl 20 70 9 92 212–216
... ... ... ... ... ... ... ...
n 2-Hydroxyethyl aldehyde (hypothetical) Ethyl 20 70 10-30 85-90 TBD

Spectral data for related compounds confirm the structure and purity:

  • IR Spectra : Characteristic absorption bands for NH (3200-3400 cm⁻¹), C=O (1700-1730 cm⁻¹), and OH (broad around 3200-3500 cm⁻¹) groups.
  • ¹H NMR Spectra : Signals corresponding to methyl, isopropyl, hydroxyethyl, and pyrimidinone ring protons with expected chemical shifts and coupling constants.

Summary and Recommendations for Synthesis of 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one

  • Use 2-hydroxyethyl-substituted aldehyde (e.g., 2-hydroxyacetaldehyde or protected derivatives) as the aldehyde component.
  • Employ ethyl acetoacetate as the β-ketoester.
  • Use urea as the nitrogen source.
  • Catalyze with 20 mol% trichloroacetic acid under solvent-free conditions at 70°C.
  • Stir for 10-30 minutes; monitor reaction progress by TLC.
  • Purify by crystallization from ethanol after catalyst removal.

This method ensures high yield, operational simplicity, and environmentally friendly conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyethyl group (-CH₂CH₂OH) at position 5 participates in:

  • Esterification : Reacts with acetic anhydride to form acetate esters.

  • Etherification : Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions.

Example :

5 2 Hydroxyethyl Ac2O Pyridine5 2 Acetoxyethyl \text{5 2 Hydroxyethyl }\xrightarrow[\text{Ac}_2\text{O Pyridine}]{\text{}}\text{5 2 Acetoxyethyl }

Yield: ~75% (based on analogous dihydropyrimidinone reactions) .

Oxidation Reactions

The hydroxyl group undergoes oxidation to a ketone or carboxylic acid:

  • Mild oxidation (PCC, CH₂Cl₂): Forms 5-(2-ketoethyl).

  • Strong oxidation (KMnO₄, H⁺): Yields 5-carboxyethyl derivatives.

Data :

Oxidizing Agent ProductYield (%)Reference
PCC5-(2-Ketoethyl) derivative62
KMnO₄5-Carboxyethyl derivative48

Alkylation and Acylation at the N1 Position

The NH group in the dihydropyrimidinone ring reacts with:

  • Alkyl halides : Forms N-alkylated derivatives (e.g., with benzyl chloride).

  • Acyl chlorides : Produces N-acylated products.

Example :

N1 HEt3NBenzyl bromideN1 Benzyl derivative\text{N1 H}\xrightarrow[\text{Et}_3\text{N}]{\text{Benzyl bromide}}\text{N1 Benzyl derivative}

Conditions: DMF, 60°C, 12 h .

Ring Functionalization and Heterocycle Formation

The dihydropyrimidinone scaffold undergoes:

  • Condensation with hydrazines to form pyrazolo[3,4-d]pyrimidines.

  • Cyclization with thiourea to yield thiazolo[3,2-a]pyrimidines.

Table : Functionalization Pathways

Reagent Product ClassApplicationReference
Hydrazine hydratePyrazolo-fused derivativesAnticancer leads
ThioureaThiazolo-fused derivativesAntimicrobial agents

Hydrolysis and Ring-Opening Reactions

Under acidic or basic conditions:

  • Acid hydrolysis (HCl, H₂O): Cleaves the dihydropyrimidinone ring to β-keto amides.

  • Basic hydrolysis (NaOH, EtOH): Produces substituted ureas.

Mechanistic Insight :

DihydropyrimidinoneHClH2Oβ Keto amide+Ammonia\text{Dihydropyrimidinone}\xrightarrow[\text{HCl}]{\text{H}_2\text{O}}\beta \text{ Keto amide}+\text{Ammonia}

Yield: 70–85% .

Scientific Research Applications

5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound can be used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Implications :

  • The hydroxyethyl group in the target compound improves aqueous solubility compared to acetyl or ethoxycarbonyl derivatives .
  • Steric hindrance from the isopropyl group at position 2 may reduce reaction rates in catalytic syntheses compared to smaller substituents .

Physicochemical and Pharmacological Properties

  • Solubility : Higher than acetyl or aryl-substituted DHPMs due to the hydroxyethyl group .
  • Thermal Stability : Likely lower than crystalline derivatives like 4a (melting point ~210°C) due to flexible hydroxyethyl chain .
  • Bioactivity : Fluorinated analogues (e.g., 2-[(2-fluorophenyl)methyl]-DHPM) exhibit enhanced antimicrobial activity, implying that the target compound’s hydroxyethyl group could be modified for similar effects .

Biological Activity

5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one, also known as a pyrimidine derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure that contributes to various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C11H16N2O2\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}_2

This structure exhibits a dihydropyrimidinone framework, which is significant for its biological interactions. The presence of hydroxyl and isopropyl groups enhances its solubility and bioavailability.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of pyrimidines exhibit substantial antimicrobial properties. For instance, a study demonstrated that similar compounds showed effective inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget OrganismMIC (µg/mL)
Compound AE. coli16
Compound BS. aureus32
Compound CP. aeruginosa8

2. Anti-inflammatory Effects

Pyrimidine derivatives have also been shown to possess anti-inflammatory properties. In vitro studies indicated that these compounds could significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This effect may be attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.

3. Anticancer Potential

The anticancer activity of this compound has been explored in several studies. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells, with IC50 values ranging from 10 to 30 µM . The proposed mechanism involves the induction of apoptosis through caspase activation and cell cycle arrest.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including our compound of interest. The results indicated a significant reduction in bacterial growth in treated groups compared to controls, highlighting the potential for development as an antibiotic agent.

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, the compound was tested against a panel of cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptotic cells.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one via multicomponent reactions?

Methodological Answer:
The compound can be synthesized via a modified Biginelli reaction. A typical protocol involves refluxing a mixture of aldehyde (e.g., 4-methoxybenzaldehyde, 10 mmol), β-ketoester (e.g., ethyl acetoacetate, 10 mmol), urea/thiourea (15 mmol), and Lewis acid catalyst (e.g., ZnCl₂, 2 mmol) in a 1:1 n-heptane-toluene solvent system. Reaction progress is monitored by TLC. Post-reaction, the crude product is filtered, washed with water, and purified via recrystallization using ethanol or methanol . For hydroxyethyl substitution, pre-functionalized β-ketoesters or post-synthetic modification (e.g., hydrolysis of acetyl groups) may be required .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the hydroxyethyl group (δ ~3.6–3.8 ppm for CH₂OH) and the dihydropyrimidinone ring protons (δ ~5.2–5.5 ppm for NH and δ ~2.3–2.6 ppm for methyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., m/z 241.1312 for C₁₁H₁₈N₂O₂) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis (if available) provides bond lengths and angles, with mean C–C bond lengths typically ~1.50 Å and R factors <0.05 for high precision .

Advanced: How can crystallographic data resolve contradictions in reported biological activities of dihydropyrimidinone derivatives?

Methodological Answer:
X-ray crystallography helps correlate stereoelectronic effects with bioactivity. For example, antibacterial studies show that derivatives with planar dihydropyrimidinone rings and extended conjugation (e.g., 4-methoxyphenyl substituents) exhibit enhanced activity due to improved membrane penetration. Crystal structure data (e.g., torsion angles <10° for planar conformations) can explain why certain substituents hinder or enhance interactions with bacterial targets . Discrepancies in activity data across studies may arise from polymorphic forms, which can be identified via differential scanning calorimetry (DSC) or PXRD .

Advanced: What computational strategies are effective for predicting the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs). The LUMO energy of the dihydropyrimidinone ring (~-1.8 eV) indicates susceptibility to nucleophilic attack at the C4 position.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., C4=O) as reactive sites. Substituents like the hydroxyethyl group may increase polarity, altering reactivity .
  • MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF), which stabilize transition states during ring-opening reactions .

Basic: How can researchers optimize regioselectivity during functionalization of the dihydropyrimidinone core?

Methodological Answer:
Regioselectivity is influenced by:

  • Catalyst Choice : ZnCl₂ favors C5 functionalization, while FeCl₃ promotes C6 substitution due to differing Lewis acid coordination modes .
  • Solvent Polarity : Polar solvents (e.g., ethanol) stabilize zwitterionic intermediates, directing electrophiles to the C5 position. Nonpolar solvents (e.g., toluene) favor C6 via steric control .
  • Temperature : Lower temperatures (0–25°C) enhance kinetic control, favoring C5; higher temperatures (80–100°C) promote thermodynamic control for C6 .

Advanced: How do steric and electronic effects of the 2-(propan-2-yl) group influence the compound’s stability?

Methodological Answer:
The isopropyl group at C2:

  • Steric Effects : Hinders π-stacking interactions in the solid state, reducing crystallinity (evidenced by broader DSC melting endotherms).
  • Electronic Effects : Electron-donating (+I effect) increases electron density at C5, enhancing electrophilic substitution reactivity. However, bulky substituents may destabilize transition states in SN2 mechanisms, as shown by slower hydrolysis rates compared to methyl analogs .

Basic: What are the recommended protocols for evaluating the compound’s antibacterial activity?

Methodological Answer:

  • Agar Diffusion Assay : Prepare 100 µg/mL solutions in DMSO and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition >15 mm indicate significant activity .
  • MIC Determination : Use microbroth dilution (CLSI guidelines) with concentrations ranging from 1–256 µg/mL. Synergistic effects can be tested with β-lactam antibiotics .

Advanced: How can researchers address low yields in the final recrystallization step?

Methodological Answer:

  • Solvent Screening : Test binary systems (e.g., ethanol-water, 7:3 v/v) to improve solubility differences. For hydroxyethyl derivatives, 2-propanol may reduce oiling-out .
  • Seeding : Introduce pre-characterized crystals to induce nucleation.
  • Gradient Cooling : Reduce temperature from 60°C to 4°C at 5°C/hour to control crystal growth .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye irritation (GHS H315/H319).
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335).
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before aqueous disposal .

Advanced: How can isotopic labeling (e.g., ¹³C) aid in metabolic pathway analysis?

Methodological Answer:

  • Synthesis : Introduce ¹³C at the C5 position via labeled acetylacetone in the Biginelli reaction .
  • Tracing : Use LC-MS/MS to track ¹³C incorporation in bacterial metabolites (e.g., thymidine analogs), revealing inhibition of dihydrofolate reductase (DHFR) .

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